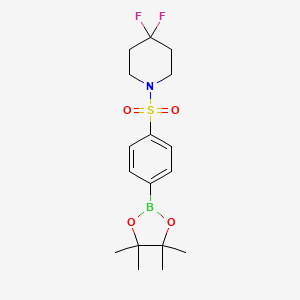4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine
CAS No.: 1628016-72-7
Cat. No.: VC2776418
Molecular Formula: C17H24BF2NO4S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1628016-72-7 |
|---|---|
| Molecular Formula | C17H24BF2NO4S |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine |
| Standard InChI | InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 |
| Standard InChI Key | NOZKPTGWBHPUOT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F |
Introduction
Chemical Structure and Fundamental Properties
Structural Analysis
4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine contains four key structural elements that define its chemical identity:
-
A piperidine ring bearing geminal difluoro substituents at the 4-position, which affects the conformational preferences and metabolic stability of the heterocycle
-
A sulfonyl (SO₂) linking group, providing a tetrahedral center that creates specific spatial arrangements
-
A para-substituted phenyl ring serving as a rigid scaffold
-
A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position, which enables various synthetic transformations
This structural arrangement creates a molecule with multiple functional handles for further derivatization and potential biological activity. The boronic ester functionality, in particular, serves as a versatile synthetic intermediate for various transformations.
Physical and Chemical Properties
Based on chemical principles and analogous structures, the following properties can be reasonably inferred:
The presence of the boronic ester functionality suggests potential reactivity with nucleophiles and oxidizing agents, while the difluoro substituents likely contribute to increased metabolic stability. For handling in laboratory settings, properties similar to those of 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine might be expected, including storage at room temperature .
Comparative Analysis with Related Compounds
Structural Relationships
Several related compounds provide context for understanding the properties of 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine:
These structural analogs share important features with our target compound but differ in key aspects. The pyrrolidine analog (CAS 928657-21-0) has a molecular weight of 337.2421 g/mol , while our target compound is expected to have a higher molecular weight due to the difluoropiperidine moiety.
Functional Group Contributions
Synthetic Applications
Cross-Coupling Chemistry
The boronic ester functionality makes this compound particularly valuable as a building block in metal-catalyzed coupling reactions:
| Reaction Type | Reaction Partners | Potential Products | Synthetic Value |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl halides or pseudohalides | Biaryl or styrene derivatives containing the difluoropiperidine sulfonamide | Introduction of complex pharmacophore into diverse scaffolds |
| Chan-Lam Coupling | Amines, alcohols, thiols | C-N, C-O, C-S linked products | Formation of ethers, amines with retention of sulfonamide |
| Rhodium-Catalyzed Addition | Unsaturated carbonyl compounds | β-Arylated carbonyl compounds | Construction of complex molecular architectures |
Similar to the pyrrolidine analog described in reference , our target compound would serve as a versatile building block for introducing the difluoropiperidine sulfonamide moiety into more complex structures.
Functional Group Transformations
The boronic ester also enables various functional group interconversions that would be valuable in synthetic sequences:
| Transformation | Reagents | Resulting Functionality | Significance |
|---|---|---|---|
| Oxidation | H₂O₂, NaOH | Phenol | Access to hydroxylated derivatives |
| Halogenation | CuX₂ | Aryl halides | Further functionalization opportunities |
| Chan-Evans-Lam Coupling | Cu(OAc)₂, nucleophiles | Ethers, amines | Mild conditions for C-heteroatom bond formation |
| Trifluoromethylation | Electrophilic CF₃ sources | Trifluoromethylated aromatics | Introduction of additional fluorine atoms |
These transformations would preserve the difluoropiperidine sulfonamide portion while enabling selective modification of the aryl ring, creating pathways to diverse chemical libraries.
| Structural Element | Recognized Pharmacophore | Examples in Known Drugs |
|---|---|---|
| Difluoropiperidine | Fluorinated heterocycles | Sitagliptin, Pitavastatin |
| Sulfonamide | SO₂-N linkage | Sulfamethoxazole, Celecoxib |
| Arylboronic Ester | Boron-containing structures | Bortezomib, Vaborbactam |
The presence of these pharmacophoric elements suggests potential biological activity across various therapeutic areas, particularly after conversion of the boronic ester to other functional groups.
| Therapeutic Area | Relevant Structural Features | Mechanistic Rationale |
|---|---|---|
| Protease Inhibition | Boronic ester (convertible to boronic acid) | Potential for covalent interaction with active site serine/threonine residues |
| Anti-inflammatory | Sulfonamide functionality | Potential COX-2 inhibition similar to sulfonamide-containing drugs |
| Metabolic Diseases | Difluoropiperidine | Improved metabolic stability for sustained activity |
The compound itself would likely serve as an intermediate rather than a final drug candidate, with the boronic ester being converted to other functional groups during lead optimization processes.
The storage recommendations align with those for 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine, which is stored at room temperature according to the product information .
For solution preparation, a table calculating volumes for different stock concentrations is provided below:
| Stock Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | ~2.58 mL | ~12.92 mL | ~25.84 mL |
| 5 mM | ~0.52 mL | ~2.58 mL | ~5.17 mL |
| 10 mM | ~0.26 mL | ~1.29 mL | ~2.58 mL |
These calculations assume a molecular weight of approximately 387 g/mol based on the chemical formula. General handling tips similar to those for related boronic esters would apply, including selecting appropriate solvents and avoiding repeated freeze-thaw cycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume